molecular formula C19H21N5O B2365112 6-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2320222-89-5

6-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2365112
CAS No.: 2320222-89-5
M. Wt: 335.411
InChI Key: OQEFKWXBNUUJIF-UHFFFAOYSA-N
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Description

6-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridine ring, a piperidine ring, and a cyclopenta[c]pyridazine moiety, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 6-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile involves several steps and specific reaction conditions. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach is the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . These reactions typically require precise control of temperature, pH, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

6-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant . Common reagents used in these reactions include sodium alkoxide, hydrogen sulfide, and various alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have been studied for their potential as inhibitors of protein kinases, which are enzymes that play a crucial role in cell signaling and cancer progression . Additionally, it has applications in the development of fluorescent probes and hypoglycemic agents. In industry, this compound and its derivatives are used as corrosion inhibitors for carbon steel, providing protection against acidic environments .

Mechanism of Action

The mechanism of action of 6-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, as a protein kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity and thereby disrupting cell signaling pathways involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar compounds to 6-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile include other heterocyclic compounds with pyridine, piperidine, and cyclopenta[c]pyridazine moieties. For instance, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives share similar structural features and chemical properties . the unique combination of functional groups in this compound provides it with distinct reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c20-11-15-4-5-18(21-12-15)24-8-6-14(7-9-24)13-25-19-10-16-2-1-3-17(16)22-23-19/h4-5,10,12,14H,1-3,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEFKWXBNUUJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)OCC3CCN(CC3)C4=NC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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